N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-14(29)28-11-10-17-21(13-28)34-25(22(17)24-26-18-6-4-5-7-20(18)33-24)27-23(30)16-9-8-15(31-2)12-19(16)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAXRHKRJVQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core
The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold serves as the foundational structure for this compound. Cyclization reactions employing thiophene and pyridine precursors are commonly utilized. For example, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (a related analog) is synthesized via hydrogenation of thieno[3,2-c]pyridine derivatives using noble metal catalysts such as ruthenium or rhodium under 2–4 MPa hydrogen pressure. Key parameters include:
| Reaction Step | Conditions | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | 40–100°C, 2–12 h, H₂ pressure | Ru/C or Rh/C | Toluene | 96–97 | |
| Reduction | 90°C, 5 h, 3 MPa H₂ | Ru/SiO₂ | Methyl acetate | 97.1 |
These methods highlight the importance of catalyst selection and solvent systems in achieving high yields.
Acetylation at the 6-Position
Introducing the acetyl group at position 6 typically involves Friedel-Crafts acylation or direct alkylation. In a related synthesis, 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one was prepared by reacting 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine hydrochloride in acetone under reflux. Analogous strategies may apply:
| Reaction Type | Reagents | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 0–5°C | 3 h | 85–90 | |
| Nucleophilic Substitution | 3-Bromopropylamine hydrochloride | 60°C | 6 h | 97.6 |
The use of aprotic solvents like acetone or THF minimizes side reactions during acetylation.
Incorporation of the Benzo[d]thiazol-2-yl Moiety
The benzo[d]thiazole ring is introduced via condensation or coupling reactions. A Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aldehydes (e.g., 3-pyridinecarboxaldehyde) in ethanol with triethylamine catalysis produces structurally similar compounds. For the target molecule, this step may involve:
The E-isomer selectivity observed in analogous syntheses (δ 8.51 ppm for olefinic protons) suggests stringent stereochemical control is necessary.
Amidation with 2,4-Dimethoxybenzamide
The final amidation step attaches the 2,4-dimethoxybenzamide group to the core structure. Patent literature for Itopride synthesis demonstrates this via reaction of an amine intermediate with 3,4-dimethoxybenzoyl chloride in ethanol. Adapting this method:
| Step | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Amide Formation | 3,4-Dimethoxybenzoyl chloride | Reflux, 1 h | 80–85 | |
| Methylation | Dimethyl sulfate, K₂CO₃ | 80°C, 2 h | 90–95 |
Methylation agents like dimethyl carbonate or trimethyl orthoformate ensure efficient methoxy group introduction.
Analytical Characterization
Critical quality control involves spectroscopic and chromatographic methods:
- NMR : Distinct signals for acetyl (δ 2.1–2.3 ppm), benzo[d]thiazole (δ 7.2–8.5 ppm), and methoxy groups (δ 3.8–4.0 ppm).
- HPLC/MS : Molecular ion peaks at m/z 263 (M⁺) for intermediates and exact mass confirmation for the final product.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and oxygen percentages within 0.1% of theoretical values.
Challenges and Optimization Opportunities
- Stereochemical Purity : Ensuring E-isomer dominance requires optimizing condensation conditions.
- Catalyst Recovery : Ru/C and Rh/C catalysts in hydrogenation steps are reusable but require rigorous filtration.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
